N-(2-bromo-4-methylphenyl)thiolan-3-amine
Description
Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry
Modern organic synthesis places a heavy emphasis on the development of new methodologies for the efficient construction of complex molecular architectures. nih.govrsc.org A significant portion of this research is dedicated to heterocyclic chemistry, as heterocyclic compounds form the structural core of a vast number of natural products, pharmaceuticals, and advanced materials. nih.govacs.orgnd.edu The synthesis of heterocycles is a dynamic field, constantly evolving with the introduction of new catalytic methods and strategic bond-forming reactions. acs.orgacs.orgmdpi.com Molecules like N-(2-bromo-4-methylphenyl)thiolan-3-amine are representative of the targets in this field, combining an aromatic system with a sulfur-containing heterocyclic ring. The development of innovative synthetic routes to access such functionalized heterocycles is crucial for expanding the available chemical space for drug discovery and materials science. rsc.org
Significance of Substituted Aryl Amines and Thiolane Scaffolds in Molecular Design
The two primary components of this compound—the substituted aryl amine and the thiolane scaffold—are independently recognized for their importance in molecular design.
Substituted Aryl Amines: The N-aryl amine moiety is a privileged structure in medicinal chemistry, appearing as a key subunit in a wide array of biologically active molecules and pharmaceuticals. wjpmr.comrsc.org These compounds are integral to the development of treatments for a variety of diseases. nih.gov The electronic properties and geometric arrangement of substituents on the aromatic ring can be fine-tuned to modulate the pharmacological activity of a molecule. The aniline (B41778) subunit, in particular, is a versatile building block in organic synthesis. wjpmr.com
Overview of this compound’s Structural Features and Research Interest
This compound is a secondary amine where the nitrogen atom is bonded to both a 2-bromo-4-methylphenyl group and the 3-position of a thiolane ring. The specific arrangement of the bromo and methyl substituents on the phenyl ring, combined with the substitution on the heterocyclic ring, creates a distinct chemical entity with potential for further chemical modification.
Below is a table summarizing the basic properties of the compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₄BrNS |
| Molecular Weight | 272.20 g/mol |
| IUPAC Name | This compound |
| Synonyms | N-(2-Bromo-4-methylphenyl)tetrahydrothiophen-3-amine |
The structure of this compound presents interesting stereochemical aspects. The carbon atom at the 3-position of the thiolane ring, to which the amino group is attached, is a chiral center. This means the compound can exist as a pair of enantiomers (R and S configurations).
The thiolane ring itself is not planar and typically adopts envelope or twist conformations. The specific conformation can be influenced by the substituents. The presence of a substituent at the C3 position leads to the possibility of different spatial arrangements, which could be critical for its interaction with chiral environments, such as biological receptors. The study of the stereochemistry of such substituted heterocycles is an important aspect of organic chemistry.
The chemical utility of this compound is largely defined by the reactivity of its two key functional groups: the bromine atom and the secondary amine.
Bromine Functionality: The bromine atom on the aromatic ring serves as a versatile synthetic handle. It is particularly well-suited for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. nih.govrsc.org These reactions allow for the formation of new carbon-carbon or carbon-nitrogen bonds, respectively, providing a powerful method for elaborating the molecular structure. The ortho-position of the bromine relative to the amine substituent can influence the reactivity and may be exploited in certain synthetic strategies. nih.govresearchgate.net
Amine Functionality: As a secondary amine, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. auburn.edu This allows it to participate in a wide range of chemical transformations. Common reactions for secondary amines include acylation to form amides, alkylation to form tertiary amines, and reductive amination. enamine.netresearchgate.net These reactions provide numerous avenues for derivatization, enabling the synthesis of a library of related compounds for further investigation.
The table below summarizes the potential reactions for each functional group.
| Functional Group | Reaction Type | Potential Outcome |
| Aryl Bromide | Suzuki-Miyaura Coupling | Formation of a new C-C bond (e.g., biaryl structures) |
| Buchwald-Hartwig Amination | Formation of a new C-N bond (e.g., diarylamines) | |
| Heck Reaction | Formation of a new C-C bond with an alkene | |
| Secondary Amine | Acylation | Formation of an amide |
| Alkylation | Formation of a tertiary amine | |
| Reductive Amination | Reaction with aldehydes/ketones to form tertiary amines |
Current Research Gaps and Motivations for In-Depth Investigation of this compound
Despite the presence of synthetically valuable functional groups and structurally significant scaffolds, a detailed investigation into the synthesis, characterization, and application of this compound appears to be limited in the current scientific literature. This represents a clear research gap.
The motivation for a more in-depth study of this compound is multifaceted. Its structure makes it an ideal candidate as a building block for the synthesis of more complex molecules. By leveraging the reactivity of the bromine and amine functionalities, chemists could generate novel compounds with potential applications in medicinal chemistry or materials science. A thorough investigation would involve developing an efficient synthetic route to the compound, fully characterizing its chemical and physical properties, and exploring its utility in a range of chemical transformations. Such studies would not only provide a valuable new tool for synthetic chemists but also contribute to the broader understanding of the structure-property relationships in this class of heterocyclic compounds.
Structure
3D Structure
Properties
Molecular Formula |
C11H14BrNS |
|---|---|
Molecular Weight |
272.21 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14BrNS/c1-8-2-3-11(10(12)6-8)13-9-4-5-14-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI Key |
GUTDFNASWMTEAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCSC2)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 Bromo 4 Methylphenyl Thiolan 3 Amine
Convergent and Divergent Synthetic Routes
The construction of N-(2-bromo-4-methylphenyl)thiolan-3-amine can be approached through both convergent and divergent synthetic strategies. A convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. Conversely, a divergent approach begins with a common intermediate that is elaborated through different reaction pathways to yield the final product.
Strategies for Constructing the Thiolane Ring System
The thiolane (tetrahydrothiophene) ring is a key structural motif, and its synthesis can be achieved through several established methods. One common approach involves the cyclization of a linear precursor containing a thiol and a suitable leaving group. For instance, a 1,4-dihaloalkane can be reacted with a sulfur source, such as sodium sulfide, to form the thiolane ring.
More advanced methods focus on creating substituted thiolanes with control over stereochemistry. A domino thia-Michael-Henry reaction, for example, can generate multi-chiral centers within the thiolane ring system. nih.gov This approach involves the reaction of a dithiane with nitropropenes, leading to the formation of substituted thiolane structures. nih.gov Another strategy involves the intramolecular cyclization of protected amino alcohols derived from natural sources like D-methionine, which provides a pathway to chiral 3-aminothiolane. researchgate.net
Approaches for Introducing the Substituted Aryl Amine Moiety
The introduction of the 2-bromo-4-methylphenyl amine group can be accomplished through several modern cross-coupling reactions. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction would typically involve the coupling of an aryl halide, in this case, a 2-bromo-4-methylphenyl derivative, with 3-aminothiolane. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. Bidentate phosphine (B1218219) ligands like BINAP and DPPF have been shown to be effective in similar aminations. wikipedia.org
Alternatively, nucleophilic aromatic substitution (SNAr) could be employed if the aromatic ring is sufficiently activated by electron-withdrawing groups. nih.gov However, for a less activated system like 2-bromo-4-methylaniline (B145976), this method is generally less efficient than palladium-catalyzed methods. Reductive amination offers another route, where a ketone precursor, tetrahydrothiophen-3-one, could be reacted with 2-bromo-4-methylaniline in the presence of a reducing agent. organic-chemistry.org
Utilizing Precursors for Direct N-Arylation Reactions (e.g., from 2-bromo-4-methylaniline)
A convergent approach would involve the synthesis of 3-aminothiolane as a key intermediate, which is then coupled with a suitable 2-bromo-4-methylphenyl precursor. The most direct method for this transformation is the Buchwald-Hartwig amination. In this scenario, 3-aminothiolane would be reacted with 1,2-dibromo-4-methylbenzene or a related aryl halide. The reaction conditions would need to be carefully optimized to favor mono-amination and avoid side reactions.
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-110 |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 |
| 3 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 |
Note: This table presents typical conditions for Buchwald-Hartwig aminations and serves as a starting point for the synthesis of this compound.
Stereoselective Synthesis of Enantiopure this compound
The biological activity of chiral molecules is often dependent on their stereochemistry, making the synthesis of enantiopure compounds highly desirable.
Asymmetric Catalytic Methods for Thiolane Ring Formation
Asymmetric catalysis offers an efficient way to introduce chirality into the thiolane ring during its formation. For instance, lipase-catalyzed transesterification can be coupled with a domino thia-Michael-Henry reaction to achieve a dynamic systemic asymmetric resolution. nih.gov This chemoenzymatic process can lead to substituted thiolanes with high enantiomeric excesses. nih.gov Another approach involves starting from a chiral precursor, such as D-methioninol, which can be converted to (R)-3-aminothiolane through an intramolecular cyclization. researchgate.net This enantiopure intermediate can then be carried forward to the final product.
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry. scielo.org.mx In the context of synthesizing the target molecule, a chiral auxiliary could be attached to a precursor of the thiolane ring or the amine. For example, N-tert-butanesulfinyl imines are versatile chiral auxiliaries for the asymmetric synthesis of amines. beilstein-journals.orgnih.gov A synthetic route could involve the reaction of a suitable organometallic thiolane precursor with a chiral N-tert-butanesulfinyl imine derived from 2-bromo-4-methylaniline. The auxiliary would guide the stereoselective formation of the C-N bond, and its subsequent removal would yield the enantiopure amine.
Table 2: Common Chiral Auxiliaries in Asymmetric Amine Synthesis
| Chiral Auxiliary | Typical Application | Removal Conditions |
|---|---|---|
| N-tert-Butanesulfinamide | Asymmetric synthesis of amines from imines | Acidic hydrolysis |
| Evans Oxazolidinones | Asymmetric alkylations and aldol (B89426) reactions | Hydrolysis or reduction |
| Pseudoephedrine | Asymmetric alkylation of amides | Hydrolysis |
Note: This table highlights common chiral auxiliaries and their general applications, which could be adapted for the stereoselective synthesis of the target compound.
Resolution Techniques for Enantiomer Separation
The chiral center at the C3 position of the thiolan ring in this compound means that it exists as a pair of enantiomers. The separation of these enantiomers is a critical step for applications where stereochemistry is important. General techniques for the resolution of chiral amines are well-established and can be broadly categorized into enzymatic and chromatographic methods.
Enzymatic Resolution: Lipases are commonly employed for the kinetic resolution of racemic amines. This method often involves the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, a lipase (B570770) could catalyze the reaction of the racemic amine with an acyl donor, such as an ester, in an organic solvent. One enantiomer would react preferentially to form an amide, which can then be separated from the remaining, unreacted amine enantiomer by standard techniques like chromatography or crystallization. While specific data for this compound is not available, the general applicability of this method to chiral amines is widely documented.
Chromatographic Separation: Chiral high-performance liquid chromatography (HPLC) is another powerful technique for enantiomer separation. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. Polysaccharide-based CSPs are often effective for the resolution of a wide range of chiral compounds, including amines. The separation can be optimized by varying the mobile phase composition and temperature. Additionally, derivatization of the amine with a chiral resolving agent can form diastereomers, which can then be separated on a standard achiral stationary phase.
Catalytic Approaches in this compound Synthesis
The formation of the C-N bond between the 2-bromo-4-methylphenyl group and the thiolan-3-amine (B18485) moiety is a key step in the synthesis of the target molecule. Modern catalytic methods offer efficient ways to achieve this transformation.
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction would be a primary strategy for the synthesis of this compound. The reaction would involve the coupling of an aryl halide, in this case, 1,2-dibromo-4-methylbenzene or 2-bromo-4-methylaniline, with thiolan-3-amine in the presence of a palladium catalyst, a phosphine ligand, and a base.
The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. A variety of phosphine ligands, such as those from the RuPhos and BrettPhos families, have been developed to promote the coupling of a wide range of substrates. The reaction conditions, including the choice of solvent, base, and temperature, would need to be optimized to achieve a high yield of the desired product.
A hypothetical reaction scheme is presented below:
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |
| 2-bromo-1-iodo-4-methylbenzene | Thiolan-3-amine | Pd2(dba)3 | XPhos | NaOtBu | Toluene | This compound |
This table represents a hypothetical reaction based on general principles of Buchwald-Hartwig amination and does not reflect experimentally verified data for this specific synthesis.
Organocatalysis offers an alternative to metal-based catalytic systems, often providing milder reaction conditions and avoiding potential metal contamination of the final product. While specific organocatalytic methods for the synthesis of this compound have not been reported, general strategies for N-arylation of amines could be adapted. For instance, diaryliodonium salts can be used as arylating agents in the presence of an organic base.
Metal-free approaches to C-N bond formation are of increasing interest due to their environmental and economic advantages. One such approach is the nucleophilic aromatic substitution (SNAr) reaction. For this to be feasible for the synthesis of this compound, the aromatic ring would need to be activated by a strong electron-withdrawing group, which is not present in the target molecule's phenyl ring. Therefore, direct SNAr is unlikely to be an efficient pathway.
Process Optimization and Scalability Studies
For any synthetic route to be viable for larger-scale production, process optimization and scalability studies are essential. These studies aim to identify the most efficient, cost-effective, and safe conditions for the synthesis.
The choice of solvent and the reaction temperature are critical parameters that can significantly impact the yield, purity, and reaction time of a chemical synthesis.
Solvent Effects: The solvent plays multiple roles in a reaction, including dissolving the reactants, facilitating heat transfer, and influencing the reaction mechanism. For palladium-catalyzed cross-coupling reactions, common solvents include toluene, dioxane, and THF. The polarity of the solvent can affect the solubility of the reactants and the stability of the catalytic species. A systematic screening of different solvents would be necessary to identify the optimal medium for the synthesis of this compound.
Temperature Effects: Temperature has a direct effect on the reaction rate. Generally, higher temperatures lead to faster reactions. However, elevated temperatures can also lead to the formation of side products and the decomposition of the catalyst or reactants. Therefore, a careful study of the temperature profile is required to find a balance between reaction rate and selectivity. For a typical Buchwald-Hartwig amination, temperatures in the range of 80-110 °C are often employed.
The following table outlines hypothetical parameters that would be investigated during process optimization:
| Parameter | Range of Investigation | Desired Outcome |
| Solvent | Toluene, Dioxane, THF, DME | High yield, good solubility of reactants |
| Temperature | 60-120 °C | Optimal reaction rate with minimal side products |
| Catalyst Loading | 0.1-5 mol% | High conversion with minimal catalyst usage |
| Base | NaOtBu, K3PO4, Cs2CO3 | Efficient reaction with minimal side reactions |
This table is illustrative of a typical process optimization study and is not based on specific experimental data for the target compound.
Catalyst Loading and Ligand Design for Enhanced Efficiency
The synthesis of this compound, likely proceeding through a C-N cross-coupling reaction such as a Buchwald-Hartwig amination, is highly dependent on the catalytic system employed. Optimizing catalyst loading and ligand design is paramount for maximizing reaction efficiency, minimizing costs, and ensuring product quality.
Catalyst Loading:
Key research findings indicate that the use of pre-catalysts, which are stable and easily handled precursors that convert to the active catalytic species in situ, can improve reproducibility at low catalyst loadings. The choice of solvent and base can also significantly influence the required catalyst concentration. For the synthesis of this compound, a systematic study to determine the optimal balance between reaction time, yield, and catalyst cost is essential.
Ligand Design:
The ligand is a crucial component of the catalytic complex, directly influencing its stability, activity, and selectivity. For the coupling of an aryl bromide like 2-bromo-4-methyltoluene with thiolan-3-amine, the design of the ligand is critical to overcome the steric hindrance and electronic properties of the substrates.
Modern ligand design for C-N coupling reactions often involves bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step in the catalytic cycle and can stabilize the catalytic species, leading to higher turnover numbers (TON) and turnover frequencies (TOF). The development of biarylphosphine ligands (e.g., Buchwald-type ligands) and ferrocenyl-based ligands (e.g., Josiphos-type ligands) has revolutionized the field.
For the specific synthesis of this compound, a ligand screening study would be necessary to identify the most effective one. The table below illustrates a hypothetical screening of different ligand types and their potential impact on reaction yield.
| Ligand Type | Catalyst Precursor | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Yield (%) |
| Buchwald-type | Pd(OAc)₂ | 0.5 | Toluene | NaOtBu | 100 | 92 |
| Josiphos-type | Pd₂(dba)₃ | 0.5 | Dioxane | K₃PO₄ | 110 | 88 |
| Xantphos | PdCl₂(CH₃CN)₂ | 1.0 | THF | Cs₂CO₃ | 90 | 85 |
This table is illustrative and based on typical conditions for similar C-N coupling reactions. Actual results would require experimental validation.
Reaction Engineering for Large-Scale Production
Scaling up the synthesis of this compound from the laboratory bench to an industrial scale introduces a new set of challenges that fall under the purview of reaction engineering. The primary goals are to ensure consistent product quality, maintain high yields, and guarantee safe and efficient operation.
Key considerations for large-scale production include:
Heat Transfer: C-N coupling reactions are often exothermic. On a large scale, efficient heat removal is crucial to prevent temperature fluctuations that could lead to side reactions, decreased selectivity, and potential safety hazards. The choice of reactor (e.g., jacketed reactor with overhead stirring) and the use of heat transfer fluids are critical design parameters.
Mass Transfer: In heterogeneous reaction mixtures (e.g., involving a solid base), efficient mixing is essential to ensure adequate contact between reactants and the catalyst. Poor mass transfer can lead to lower reaction rates and incomplete conversion. The design of the agitator (impeller type, speed) and the reactor geometry are optimized to maximize mass transfer.
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters (e.g., temperature, pressure, reactant concentration) allows for precise process control. Techniques such as in-situ infrared (IR) spectroscopy or high-performance liquid chromatography (HPLC) can be used to track the progress of the reaction, ensuring it proceeds as expected and allowing for timely intervention if deviations occur.
Downstream Processing and Purification: The large-scale purification of the final product requires the development of robust and scalable methods. This may involve crystallization, chromatography, or distillation. The choice of method depends on the physical properties of this compound and the impurity profile. Minimizing solvent usage and developing efficient recycling streams are also important considerations for sustainable large-scale production.
The following table outlines key process parameters and their typical considerations for scaling up the synthesis.
| Parameter | Laboratory Scale | Large-Scale Consideration |
| Reactor | Round-bottom flask | Jacketed glass-lined or stainless steel reactor |
| Heating/Cooling | Heating mantle, oil bath | Internal coils or external jacket with heat transfer fluid |
| Agitation | Magnetic stir bar | Mechanical overhead stirrer with optimized impeller design |
| Reagent Addition | Manual addition | Controlled addition via pumps |
| Work-up | Separatory funnel extraction | Multi-stage extraction in the reactor or dedicated extraction units |
| Purification | Flash chromatography | Crystallization, preparative HPLC, or distillation |
By carefully considering these aspects of catalyst optimization and reaction engineering, it is possible to develop a safe, efficient, and economically viable process for the large-scale production of this compound.
Elucidation of Chemical Reactivity and Derivatization Pathways of N 2 Bromo 4 Methylphenyl Thiolan 3 Amine
Reactions Involving the Secondary Amine Functionality
The secondary amine in N-(2-bromo-4-methylphenyl)thiolan-3-amine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. These transformations are fundamental for introducing diverse functional groups and building more complex molecular architectures.
Acylation, Sulfonylation, and Carbamoylation Reactions
Acylation: The secondary amine can be readily acylated using acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acidic byproduct. This reaction leads to the formation of the corresponding N-amide derivative. The choice of base, such as pyridine (B92270) or triethylamine, is crucial to drive the reaction to completion.
Sulfonylation: Similarly, sulfonylation can be achieved by reacting the amine with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base. This reaction yields sulfonamides, which are important structural motifs in medicinal chemistry.
Carbamoylation: Carbamoylation involves the reaction of the secondary amine with isocyanates or carbamoyl (B1232498) chlorides to form N,N-disubstituted ureas. This transformation is a common strategy for introducing a urea (B33335) functionality, which can act as a hydrogen bond donor and acceptor, influencing the biological activity of the molecule.
| Reaction Type | Reagent | Product | Typical Conditions |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acetyl derivative | Pyridine, CH2Cl2, 0 °C to rt |
| Sulfonylation | p-Toluenesulfonyl chloride | N-tosyl derivative | Triethylamine, CH2Cl2, rt |
| Carbamoylation | Phenyl isocyanate | N-phenylurea derivative | THF, rt |
Alkylation and Reductive Amination Strategies
Alkylation: The secondary amine can undergo N-alkylation with alkyl halides. However, this reaction can be challenging to control and may lead to the formation of the corresponding tertiary amine and even quaternary ammonium (B1175870) salts due to over-alkylation. The use of a suitable base, such as potassium carbonate or cesium carbonate, and careful control of reaction conditions are necessary to achieve selective mono-alkylation.
Reductive Amination: A more controlled method for introducing alkyl groups is reductive amination. masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the reaction of the secondary amine with an aldehyde or a ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. stackexchange.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This method offers high chemoselectivity and is widely applicable for the synthesis of a diverse range of tertiary amines.
| Strategy | Reagents | Product | Typical Conditions |
|---|---|---|---|
| Alkylation | Methyl iodide, K2CO3 | N-methyl derivative | Acetonitrile, reflux |
| Reductive Amination | Acetone, NaBH(OAc)3 | N-isopropyl derivative | Dichloroethane, rt |
Formation of Complex Amine Derivatives (e.g., Ureas, Thioureas)
Ureas: The synthesis of unsymmetrical ureas can be achieved through the reaction of the secondary amine with various isocyanates. organic-chemistry.org Alternatively, a two-step procedure involving the reaction with a phosgene (B1210022) equivalent, such as triphosgene (B27547) or carbonyldiimidazole, to form a carbamoyl chloride intermediate, followed by reaction with another amine, can be employed. google.com
Thioureas: Thiourea (B124793) derivatives can be prepared by reacting the secondary amine with isothiocyanates. This reaction is analogous to urea formation and proceeds readily under mild conditions. Another approach involves the use of thiophosgene (B130339) or its equivalents.
These urea and thiourea derivatives are of significant interest due to their prevalence in biologically active compounds and their ability to participate in hydrogen bonding interactions.
Transformations of the Aryl Bromide Substituent
The aryl bromide moiety in this compound serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is a powerful tool for the formation of biaryl structures. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and tolerate a wide range of functional groups.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.gov This reaction is highly stereoselective, typically affording the trans-isomer. Common catalysts include palladium acetate (B1210297) and tetrakis(triphenylphosphine)palladium(0).
Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between the aryl bromide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. organic-chemistry.orglibretexts.org This method provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base. wikipedia.orgnih.govlibretexts.orgacsgcipr.orgrug.nl This reaction is a powerful method for the synthesis of a wide variety of substituted anilines and their derivatives.
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh3)4, K2CO3 | Biphenyl derivative |
| Heck | Styrene | Pd(OAc)2, PPh3, Et3N | Stilbene derivative |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | Diphenylacetylene derivative |
| Buchwald-Hartwig | Morpholine (B109124) | Pd2(dba)3, BINAP, NaOtBu | N-aryl morpholine derivative |
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) of the aryl bromide is generally challenging due to the electron-rich nature of the benzene (B151609) ring, which is further enhanced by the electron-donating methyl and amino groups. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. In the case of this compound, the absence of such activating groups makes the aryl bromide relatively unreactive towards nucleophilic attack under standard SNAr conditions. Therefore, this transformation is not a synthetically viable pathway for the derivatization of this specific compound.
Lithiation and Grignard Reagent Chemistry
The this compound molecule possesses a bromine atom attached to an aromatic ring, which is a common site for metal-halogen exchange to form organometallic reagents.
Lithiation: Treatment with strong organolithium bases, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) would be expected to induce a lithium-bromine exchange. This would generate a highly reactive aryllithium species. This intermediate could then be quenched with various electrophiles to introduce a wide range of functional groups at the 2-position of the aromatic ring. For analogous bromo-thiazole compounds, the choice of lithiating agent has been shown to direct the position of metalation. growingscience.comresearchgate.net
Grignard Reagent Chemistry: The formation of a Grignard reagent via the reaction of the aryl bromide with magnesium metal is also a standard transformation. However, the presence of the secondary amine proton could complicate this reaction. The acidic N-H proton would likely quench the Grignard reagent as it forms. To circumvent this, the amine would first need to be protected with a suitable protecting group. Alternatively, the use of excess Grignard reagent could be employed. Studies on similar bromo-benzylamines have shown that solvent choice is critical, with tetrahydrofuran (B95107) (THF) being more effective than diethyl ether for successful Grignard reagent formation. rsc.org
Reactivity and Functionalization of the Thiolane Ring
The thiolane ring, a saturated five-membered sulfur-containing heterocycle, offers several avenues for chemical modification.
Ring-Opening Reactions and Subsequent Transformations
While saturated thiolane rings are generally stable, ring-opening can be induced under specific conditions. For related thiophene (B33073) and dithiolane systems, ring-opening can be mediated by various reagents. lnu.edu.cn For the thiolane ring in the target molecule, nucleophilic attack or reductive cleavage could potentially open the ring. For instance, treatment with strong reducing agents might lead to the cleavage of a carbon-sulfur bond. The resulting thioether could then undergo further functionalization.
Functionalization at Other Positions of the Thiolane Scaffold
Direct functionalization of the C-H bonds on the thiolane ring is challenging due to their non-activated nature. Reactions would likely proceed through radical mechanisms, which can lack selectivity. It might be possible to introduce functionality via deprotonation at a position alpha to the sulfur atom using a very strong base, followed by reaction with an electrophile, but this is less common for simple thiolanes compared to more activated systems.
Sulfur Oxidation Chemistry
The sulfur atom in the thiolane ring is a thioether, which is readily susceptible to oxidation. libretexts.org The oxidation state of sulfur can be controlled by the choice of oxidizing agent and reaction conditions. libretexts.orgebsco.com This is one of the most predictable and reliable transformations for this part of the molecule.
To Sulfoxide (B87167): Mild oxidizing agents, such as hydrogen peroxide (H₂O₂), sodium periodate (B1199274) (NaIO₄), or meta-chloroperoxybenzoic acid (m-CPBA) used in stoichiometric amounts, would selectively oxidize the thioether to the corresponding sulfoxide. organic-chemistry.org The resulting this compound S-oxide would introduce a chiral center at the sulfur atom. libretexts.org
To Sulfone: Using stronger oxidizing agents or an excess of the oxidant (e.g., excess H₂O₂ or KMnO₄) would lead to further oxidation of the sulfoxide to the sulfone, this compound S,S-dioxide.
A summary of expected oxidation reactions is presented in the table below.
| Starting Material | Oxidizing Agent | Expected Product | Oxidation State of Sulfur |
| This compound | H₂O₂ (1 equivalent) | This compound S-oxide | +0 |
| This compound | m-CPBA (>2 equivalents) | This compound S,S-dioxide | +2 |
Mechanistic Investigations of Key Reactions
No published mechanistic or kinetic studies for reactions involving this compound were found.
Identification of Reaction Intermediates and Transition States
The identification of reaction intermediates and transition states for this compound would heavily depend on the specific reaction being considered. For many reactions involving the amine functionality, such as alkylation or acylation, the reaction would likely proceed through a tetrahedral intermediate. In the case of electrophilic aromatic substitution on the phenyl ring, a resonance-stabilized carbocation, known as an arenium ion or sigma complex, would be the key intermediate.
Computational chemistry, particularly Density Functional Theory (DFT), could provide significant insights into the transition states of potential reactions. For instance, in a hypothetical N-alkylation reaction, DFT calculations could model the transition state where the nitrogen lone pair attacks the electrophile, showing the partial bond formation and charge distribution.
Table 1: Hypothetical Intermediates in Reactions of this compound
| Reaction Type | Plausible Intermediate | Key Features |
| N-Acylation | Tetrahedral Intermediate | The nitrogen, the acyl carbon, the original carbonyl oxygen, and the amine hydrogen would be arranged tetrahedrally around the former carbonyl carbon. |
| Electrophilic Aromatic Substitution | Arenium Ion (Sigma Complex) | A resonance-stabilized carbocation with the electrophile attached to the aromatic ring, temporarily disrupting aromaticity. |
| Oxidation of Thiolane Sulfur | Sulfoxide/Sulfone | Intermediates where the sulfur atom is bonded to one or two oxygen atoms, respectively. |
Influence of Electronic and Steric Effects on Reactivity
The chemical reactivity of this compound is significantly governed by the interplay of electronic and steric effects originating from its structural components.
Electronic Effects:
The 2-bromo-4-methylphenyl group exerts considerable electronic influence on the amine's reactivity. The bromine atom, being an electronegative halogen, has an electron-withdrawing inductive effect (-I), which decreases the electron density on the aromatic ring and, to a lesser extent, on the nitrogen atom. This deactivating effect makes the aromatic ring less susceptible to electrophilic substitution compared to benzene. Conversely, the methyl group at the para-position is an electron-donating group (+I and hyperconjugation), which partially counteracts the deactivating effect of the bromine. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic ring, which would activate the ring towards electrophilic substitution, particularly at the ortho and para positions relative to the amine.
Steric Effects:
The bromine atom at the ortho position to the amine group introduces significant steric hindrance. This steric bulk can impede the approach of bulky reagents to the nitrogen atom, potentially slowing down reactions such as N-alkylation or N-acylation. Similarly, the thiolane ring, being a non-planar five-membered ring, can also contribute to steric crowding around the amine. For electrophilic aromatic substitution, the bulky thiolane-3-amino substituent would likely direct incoming electrophiles to the less sterically hindered positions on the aromatic ring.
Table 2: Predicted Influence of Substituents on Reactivity
| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |
| Bromo | 2- (ortho to amine) | -I (Inductive), weak +R (Resonance) | High | Decreases amine nucleophilicity; hinders approach of reagents to the amine and adjacent ring positions. |
| Methyl | 4- (para to amine) | +I (Inductive), Hyperconjugation | Low | Increases electron density on the ring, activating it for electrophilic substitution. |
| Thiolan-3-amino | 1- | +R (Resonance), -I (Inductive) | Moderate | Activates the aromatic ring; steric bulk influences regioselectivity of ring reactions and accessibility of the amine. |
Advanced Spectroscopic and Structural Characterization of N 2 Bromo 4 Methylphenyl Thiolan 3 Amine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. A complete NMR characterization of N-(2-bromo-4-methylphenyl)thiolan-3-amine would involve multiple experiments.
Comprehensive 1D (¹H, ¹³C, ¹⁵N) and 2D NMR (COSY, HSQC, HMBC, NOESY) Assignments
A full assignment of the NMR spectra would be the first step in characterizing this molecule.
¹H NMR: This would provide information on the number of different types of protons and their immediate electronic environment. The spectrum would be expected to show distinct signals for the aromatic protons on the 2-bromo-4-methylphenyl group, the methyl protons, and the protons of the thiolan ring.
¹³C NMR: This spectrum would reveal the number of non-equivalent carbon atoms in the molecule, including those in the aromatic ring, the methyl group, and the thiolan ring.
¹⁵N NMR: While less common, a ¹⁵N NMR spectrum would directly probe the nitrogen atom of the amine group, providing valuable information about its chemical environment.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals.
A hypothetical data table for the ¹H and ¹³C NMR assignments is presented below to illustrate how such data would be organized.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH | Data not available | Data not available |
| Aromatic CH | Data not available | Data not available |
| Aromatic C-Br | N/A | Data not available |
| Aromatic C-N | N/A | Data not available |
| Aromatic C-CH₃ | N/A | Data not available |
| Aromatic CH | Data not available | Data not available |
| CH₃ | Data not available | Data not available |
| Thiolan CH-N | Data not available | Data not available |
| Thiolan CH₂ | Data not available | Data not available |
| Thiolan CH₂-S | Data not available | Data not available |
| Thiolan CH₂ | Data not available | Data not available |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Conformational Analysis in Solution via NOESY and Coupling Constants
The three-dimensional structure of the molecule in solution could be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). This 2D NMR technique identifies protons that are close in space, providing insights into the preferred conformation of the thiolan ring and the orientation of the N-(2-bromo-4-methylphenyl) substituent. Analysis of proton-proton coupling constants (J-values) from the high-resolution ¹H NMR spectrum would further aid in determining the dihedral angles and thus the conformation of the five-membered thiolan ring.
Dynamic NMR Studies for Rotational Barriers or Ring Flipping
Dynamic NMR (DNMR) studies, conducted at various temperatures, could reveal information about dynamic processes such as the rotational barrier around the C-N bond connecting the aromatic ring to the thiolan ring, or potential ring flipping of the thiolan moiety. Changes in the NMR spectra as a function of temperature would allow for the calculation of the energy barriers associated with these processes.
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)
HRMS is a powerful tool for determining the elemental composition of a molecule and for confirming its structure through fragmentation analysis.
Precise Elemental Composition Determination
High-resolution mass spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass would be used to calculate the elemental formula of the compound, confirming the presence of bromine and sulfur through their characteristic isotopic patterns.
A hypothetical HRMS data table is shown below.
| Ion | Calculated m/z | Measured m/z | Formula |
| [M+H]⁺ | Data not available | Data not available | C₁₁H₁₅BrNS⁺ |
Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data has been found.
Fragmentation Pathway Elucidation for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation. By analyzing the masses of the resulting fragment ions, it is possible to piece together the structure of the original molecule and confirm the connectivity of its different parts. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the thiolan ring or cleavage of the C-N bond, providing definitive structural confirmation.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural features of molecules. By analyzing the vibrational modes of chemical bonds, one can identify functional groups and probe intermolecular interactions.
The vibrational spectrum of this compound is expected to be rich and complex, with characteristic bands corresponding to its various functional groups. The expected vibrational frequencies for the key functional groups are summarized in the table below.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Notes |
| N-H (Amine) | Stretching | 3300-3500 | A medium to weak band. Its position is sensitive to hydrogen bonding. |
| Bending | 1590-1650 | A medium intensity band. | |
| C-H (Aromatic) | Stretching | 3000-3100 | Multiple weak to medium bands. |
| Out-of-plane Bending | 690-900 | Strong bands that are indicative of the substitution pattern on the benzene (B151609) ring. | |
| C-H (Aliphatic) | Stretching | 2850-2960 | Strong bands from the thiolan ring and methyl group. |
| Bending | 1340-1470 | Medium intensity bands. | |
| C-N | Stretching | 1250-1350 | A medium intensity band. |
| C-S | Stretching | 600-800 | A weak to medium band in the fingerprint region. |
| C-Br | Stretching | 500-650 | A medium to strong band in the lower frequency region. |
Intermolecular interactions, particularly hydrogen bonding, are expected to play a significant role in the vibrational spectra of this compound in the condensed phase. The secondary amine (N-H) group can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as acceptors.
The N-H stretching vibration is particularly sensitive to hydrogen bonding. In the absence of hydrogen bonding (e.g., in a dilute solution in a non-polar solvent), a sharp band around 3400 cm⁻¹ would be expected. In the solid state or in a concentrated solution, this band is likely to broaden and shift to a lower frequency (red-shift) due to the formation of intermolecular N-H···N or N-H···S hydrogen bonds. The magnitude of this shift can provide an indication of the strength of the hydrogen bonding interactions. Computational studies on similar aminopropylsilane (B1237648) derivatives have highlighted the importance of N-H···N and N-H···O hydrogen bonds in stabilizing molecular clusters. mdpi.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A crystallographic study of this compound would provide precise information on its molecular geometry, conformation, and the nature of its intermolecular interactions in the solid state.
The thiolan-3-amine (B18485) moiety contains a stereocenter at the C3 position. Therefore, this compound can exist as a pair of enantiomers (R and S). If a single enantiomer is crystallized, X-ray crystallography using anomalous dispersion can be used to determine its absolute configuration. This is a crucial aspect for understanding its pharmacological or chemical properties if it were to be used in a chiral environment.
A detailed analysis of the crystal structure would reveal the precise bond lengths and angles within the molecule. The table below presents expected bond lengths for key bonds based on data from related structures.
| Bond | Expected Bond Length (Å) |
| C-Br | ~1.90 |
| C-N (aromatic) | ~1.40 |
| C-N (aliphatic) | ~1.47 |
| C-S | ~1.82 |
| N-H | ~1.00 |
The crystal packing of this compound is expected to be governed by a network of intermolecular interactions. In addition to van der Waals forces, the following interactions are likely to be significant:
N-H···N Hydrogen Bonds: These are common in structures containing secondary amines and can lead to the formation of chains or dimers.
π-π Stacking: The bromo-methylphenyl rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal structure.
Halogen Bonding: The bromine atom could potentially participate in halogen bonding interactions with electron-rich atoms like nitrogen or sulfur in neighboring molecules.
Analysis of the crystal packing would provide insights into how these various interactions direct the self-assembly of the molecules in the solid state, influencing physical properties such as melting point and solubility.
Computational and Theoretical Chemistry Studies of N 2 Bromo 4 Methylphenyl Thiolan 3 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool in theoretical chemistry for predicting a wide range of molecular properties from first principles. A typical DFT study of N-(2-bromo-4-methylphenyl)thiolan-3-amine would involve the following analyses.
Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Electrostatic Potential)
A fundamental aspect of understanding a molecule's reactivity and electronic behavior is the analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
Table 1: Hypothetical Electronic Properties via DFT (Note: The following data are illustrative examples of what a DFT calculation would yield and are not based on actual experimental or computational results for this specific molecule.)
| Parameter | Hypothetical Value | Description |
| HOMO Energy | -6.2 eV | Indicates the energy of the outermost electron orbital, related to ionization potential. |
| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy electron-accepting orbital, related to electron affinity. |
| HOMO-LUMO Gap | 4.7 eV | Reflects the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 2.5 Debye | Quantifies the overall polarity of the molecule resulting from its charge distribution. |
Conformational Analysis and Energy Minima Identification
The three-dimensional structure of this compound is not rigid. Rotations around its single bonds lead to various spatial arrangements known as conformers. Conformational analysis involves systematically exploring the molecule's potential energy surface to identify stable conformers, which correspond to energy minima. This analysis is crucial for understanding the molecule's preferred shapes and how its structure influences its properties.
Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict spectroscopic data, which is invaluable for interpreting experimental results. By calculating the magnetic shielding of atomic nuclei, one can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). Similarly, by calculating the second derivatives of the energy with respect to atomic positions, one can determine the vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a way to study the physical movements of atoms and molecules over time. An MD simulation would offer insights into the dynamic behavior of this compound that cannot be captured by static DFT calculations.
Investigation of Conformational Flexibility and Dynamics in Different Solvents
By simulating the molecule in different solvent environments (e.g., water, ethanol, chloroform), MD can reveal how the surrounding medium affects its conformational flexibility. The simulation would track the molecule's trajectory, showing how it transitions between different stable conformations and how frequently these changes occur. This provides a detailed picture of the molecule's dynamic behavior in solution.
Solvent-Solute Interaction Analysis
MD simulations are particularly useful for analyzing the non-covalent interactions between the solute (this compound) and the surrounding solvent molecules. This includes identifying and quantifying hydrogen bonds, van der Waals forces, and electrostatic interactions. Understanding these interactions is key to explaining solubility, reaction kinetics, and other solution-phase properties.
Reaction Mechanism Modeling
Detailed computational elucidation of reaction pathways, including the identification of transition state structures and the calculation of activation energies, is a cornerstone of modern theoretical chemistry. These studies provide profound insights into the feasibility, kinetics, and underlying electronic changes of a chemical transformation.
Computational Elucidation of Reaction Pathways and Transition State Structures
No published studies were found that computationally model the synthetic pathways to this compound or its subsequent reactions. Such a study would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to map the potential energy surface of the reaction, identifying the lowest energy path from reactants to products and characterizing the geometry of all intermediates and transition states.
Calculation of Activation Energies and Reaction Rates
Consequently, without transition state structures, the activation energies and theoretical reaction rates for the formation or derivatization of this compound have not been calculated or reported in the scientific literature.
Molecular Interaction Studies with General Chemical Scaffolds
The study of non-covalent interactions is crucial for understanding how a molecule behaves in a larger chemical environment, which is fundamental for applications in materials science and as a basis for rational drug design.
Docking and Molecular Recognition Studies with Generic Binding Sites
Molecular docking simulations are a powerful tool to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While this technique is extensively used, no studies have been published performing molecular docking of this compound with generic binding sites, such as metal centers or defined molecular pockets, to understand its fundamental binding and recognition capabilities.
Hydrogen Bonding Network Analysis
As this compound possesses a secondary amine group, it has the potential to act as both a hydrogen bond donor and acceptor. A computational analysis would typically identify preferential hydrogen bonding partners and geometries. However, no such analysis for this specific molecule has been reported.
Halogen Bonding Interactions
The presence of a bromine atom on the phenyl ring suggests the potential for halogen bonding, a significant and highly directional non-covalent interaction. Computational methods, such as the analysis of the molecular electrostatic potential surface to identify a "sigma-hole," are standard for investigating these interactions. To date, no theoretical studies have been published that specifically investigate the halogen bonding capabilities of this compound.
Advanced Applications and Research Potential of N 2 Bromo 4 Methylphenyl Thiolan 3 Amine in Chemical Science
As a Versatile Chiral Building Block in Asymmetric Catalysis
The inherent chirality of the thiolan-3-amine (B18485) moiety is a key feature that suggests its potential as a valuable building block in asymmetric synthesis. Chiral amines are fundamental to the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. nih.gov
Ligand Design for Enantioselective Transformations
The nitrogen and sulfur atoms in the N-(2-bromo-4-methylphenyl)thiolan-3-amine structure provide potential coordination sites for metal centers. This makes the compound a candidate for development into a chiral ligand for transition metal-catalyzed asymmetric reactions. The design of such ligands is a cornerstone of modern catalysis, enabling the synthesis of chiral molecules with high efficiency and selectivity.
By modifying the amine or the aromatic ring, a library of ligands could be synthesized. These ligands could then be complexed with various transition metals, such as rhodium, iridium, palladium, or copper, to create catalysts for a range of enantioselective transformations.
Table 1: Potential Enantioselective Transformations Using this compound-Based Ligands
| Reaction Type | Potential Metal Center | Substrate Class | Product Class |
| Asymmetric Hydrogenation | Rhodium, Iridium | Prochiral olefins, ketones | Chiral alkanes, alcohols |
| Asymmetric Allylic Alkylation | Palladium | Allylic substrates | Chiral allylated compounds |
| Asymmetric C-H Activation | Palladium, Rhodium | Aromatic and aliphatic C-H bonds | Functionalized chiral molecules |
| Asymmetric Cross-Coupling | Palladium, Nickel | Aryl halides, organometallics | Chiral biaryls |
The electronic and steric properties of the ligand, influenced by the bromo and methyl substituents on the phenyl ring, would play a crucial role in determining the catalytic activity and enantioselectivity of the resulting metal complexes.
Use in Organocatalytic Systems
Beyond metal catalysis, chiral amines are workhorses in the field of organocatalysis. rsc.org this compound could potentially be employed directly as an organocatalyst or serve as a precursor for more complex organocatalytic structures.
For instance, it could catalyze reactions through enamine or iminium ion intermediates, classic activation modes in organocatalysis. The secondary amine functionality is well-suited for this purpose.
Potential Organocatalytic Applications:
Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Aldol (B89426) Reactions: Promoting the asymmetric aldol reaction between ketones and aldehydes.
Mannich Reactions: Facilitating the three-component reaction of an aldehyde, an amine, and a ketone.
Role in Coordination Chemistry as a Ligand for Metal Complexes
The ability of this compound to act as a ligand for metal ions opens up possibilities in the field of coordination chemistry. The nitrogen of the amine and the sulfur of the thiolane ring can act as a bidentate ligand, forming stable chelate rings with metal centers.
Synthesis and Characterization of Novel Metal-Amine Complexes
The synthesis of metal complexes with this ligand would likely involve reacting this compound with a suitable metal salt in an appropriate solvent. The resulting complexes could be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
Table 2: Hypothetical Metal Complexes and Characterization Techniques
| Metal Ion | Potential Geometry | Key Characterization Techniques |
| Copper(II) | Square Planar or Tetrahedral | EPR Spectroscopy, UV-Vis Spectroscopy, X-ray Crystallography |
| Palladium(II) | Square Planar | NMR Spectroscopy, X-ray Crystallography, Mass Spectrometry |
| Platinum(II) | Square Planar | NMR Spectroscopy, X-ray Crystallography, Elemental Analysis |
| Zinc(II) | Tetrahedral | NMR Spectroscopy, X-ray Crystallography, IR Spectroscopy |
The electronic properties of the bromo- and methyl-substituted phenyl ring would influence the ligand field around the metal center, potentially tuning the spectroscopic and electrochemical properties of the complexes.
Investigation of Catalytic Properties of Derived Metal Complexes (e.g., in C-C or C-N bond formation)
Once synthesized and characterized, these novel metal complexes could be screened for catalytic activity in various organic transformations. Of particular interest would be their application in carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, which are fundamental processes in organic synthesis.
For example, palladium complexes of this compound could be investigated as catalysts in Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. The chirality of the ligand could also be exploited to achieve enantioselectivity in these processes. The catalytic activity would be influenced by factors such as the stability of the metal-ligand bond and the electronic and steric environment provided by the ligand.
Precursor for Functional Organic Materials
The structure of this compound also suggests its potential as a precursor for the synthesis of functional organic materials. The presence of the bromo-substituted aromatic ring provides a handle for further functionalization through cross-coupling reactions.
For instance, the bromine atom could be replaced with various functional groups to create monomers for polymerization. The resulting polymers could possess interesting electronic, optical, or chiroptical properties, depending on the nature of the incorporated functional groups. The thiolane and amine moieties could also be modified to impart specific properties to the final material, such as solubility, thermal stability, or the ability to coordinate with other species.
Potential Material Applications:
Chiral Polymers: For use in chiral chromatography or as sensors for chiral molecules.
Conducting Polymers: If conjugated systems are introduced through the aromatic ring.
Organic Light-Emitting Diodes (OLEDs): If the molecule is incorporated into a larger structure with suitable photophysical properties.
Incorporation into Polymeric Structures for Advanced Material Properties
There is no available scientific literature detailing the incorporation of this compound into polymeric structures. Research has not yet been published on its use as a monomer or an additive to create polymers with advanced material properties. Consequently, there are no data tables or detailed research findings on this topic.
Use in the Synthesis of Dyes or Photoactive Compounds
An extensive search of chemical literature did not yield any studies on the use of this compound as a precursor or intermediate in the synthesis of dyes or other photoactive compounds. Its potential as a chromophore or auxochrome has not been investigated, and therefore, no data on its colorimetric or photophysical properties in such applications exist.
Development of Supramolecular Assemblies
There is no documented research on the involvement of this compound in the formation of supramolecular assemblies. The potential for this molecule to engage in specific non-covalent interactions, such as hydrogen bonding or halogen bonding, to form ordered, functional supramolecular structures has not been explored in any published studies.
Analytical Chemistry Applications
Development as a Derivatization Reagent for Spectroscopic Detection
No studies have been published on the development or use of this compound as a derivatization reagent. Its potential to react with analytes to enhance their detection by spectroscopic methods (e.g., UV-Vis, fluorescence, or mass spectrometry) remains uninvestigated. As such, there are no established protocols or data on its reactivity, the stability of its derivatives, or its effectiveness in enhancing analytical signals.
Potential in Sensor Development for Chemical Recognition
The potential application of this compound in the development of chemical sensors is not documented in the current body of scientific literature. There are no reports on its use as a recognition element in sensors for the detection of specific ions, molecules, or other chemical species. Therefore, no data on its selectivity, sensitivity, or response mechanism in a sensor context is available.
Challenges and Future Perspectives in Research on N 2 Bromo 4 Methylphenyl Thiolan 3 Amine
Overcoming Synthetic Hurdles and Improving Atom Economy
A primary challenge in the study of N-(2-bromo-4-methylphenyl)thiolan-3-amine is the development of efficient and selective synthetic routes. Plausible strategies would likely involve the coupling of two key building blocks: 2-bromo-4-methylaniline (B145976) and a thiolan-3-amine (B18485) or thiolan-3-one precursor.
Synthetic Hurdles:
N-Arylation: Forming the C-N bond between the aniline (B41778) and the thiolane ring is a significant hurdle. Traditional methods like Buchwald-Hartwig or Ullmann amination, while powerful, often require expensive catalysts, ligands, and stringent reaction conditions. Side reactions, such as catalyst deactivation by the sulfur atom in the thiolane ring, could also complicate these processes.
Reductive Amination: An alternative, reductive amination of thiolan-3-one with 2-bromo-4-methylaniline, could be more direct. However, this pathway may face challenges with imine formation and the stability of the thiolane ring under various reducing conditions.
Improving Atom Economy: Atom economy is a core principle of green chemistry, measuring the efficiency of a reaction in converting reactant atoms to the desired product. wikipedia.orglibretexts.org Many classical amine syntheses, such as the Gabriel synthesis, suffer from very poor atom economy. scranton.edu For this compound, future research should focus on maximizing this metric. Catalytic methods are inherently superior in this regard. For example, a direct catalytic amination of a functionalized thiolane would be highly atom-economical.
Table 1: Comparison of Hypothetical Synthetic Routes and Atom Economy
| Synthetic Route | Proposed Reaction | Potential Byproducts | Estimated Atom Economy | Challenges |
| Buchwald-Hartwig Amination | 2-bromo-4-methylaniline + 3-bromothiolane (B2755563) + Base | Halide salts, ligand residues | Low to Moderate | Catalyst cost, sulfur poisoning, harsh conditions |
| Reductive Amination | 2-bromo-4-methylaniline + Thiolan-3-one + Reducing Agent | Water, spent reducing agent | High | Imine stability, control of reduction |
| Direct C-H Amination | 1-bromo-3-methylbenzene + Thiolan-3-amine + Catalyst | Water/H₂ | Very High (Theoretically) | C-H activation selectivity, catalyst development |
Discovery of Novel Reactivity and Transformation Pathways
The trifunctional nature of this compound (secondary amine, bromo-aryl group, thiolane ring) offers a versatile platform for discovering new chemical transformations.
Bromo-Aryl Moiety: The carbon-bromine bond is a prime handle for post-synthetic modification. It can readily participate in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functional groups and the construction of more complex molecular architectures. acs.org This is crucial for tuning the electronic and photophysical properties of the molecule.
Thiolane Ring: The sulfur atom in the saturated thiolane ring is susceptible to oxidation, leading to the corresponding sulfoxide (B87167) and sulfone. These transformations can dramatically alter the molecule's polarity, solubility, and coordinating ability. Furthermore, reductive desulfurization of the thiophene (B33073) ring is a known transformation that can yield aliphatic compounds, suggesting that the thiolane ring could be cleaved under specific reductive conditions to unmask a substituted butyl chain. tandfonline.com
Secondary Amine: The secondary amine provides a reactive site for N-alkylation, N-acylation, or further N-arylation. The latter could lead to the formation of triarylamine structures, which are of significant interest in materials science. nih.govacs.org
Table 2: Potential Transformation Pathways
| Functional Group | Reaction Type | Potential Products | Significance |
| Aryl Bromide | Suzuki Coupling | Aryl-substituted derivatives | C-C bond formation, property tuning |
| Aryl Bromide | Buchwald-Hartwig Amination | Triarylamine derivatives | Access to hole-transport materials |
| Thiolane Sulfur | Oxidation | Thiolane-S-oxide, Thiolane-S,S-dioxide | Modifying polarity and coordination |
| Secondary Amine | Acylation/Alkylation | N-acyl/N-alkyl derivatives | Diversification of structure |
| Thiolane Ring | Reductive Cleavage | Substituted aminobutyl chains | Access to aliphatic scaffolds |
Development of Green Chemistry Protocols for Synthesis and Derivatization
Future research must prioritize the development of environmentally benign synthetic and derivatization protocols. rsc.orgrsc.org This involves moving away from stoichiometric reagents and hazardous solvents towards more sustainable catalytic processes. acs.orgnih.gov
Catalysis: The use of heterogeneous catalysts for both the initial synthesis and subsequent transformations would simplify product purification and catalyst recycling. Iron- or copper-based catalysts could offer less toxic and more economical alternatives to palladium for cross-coupling and amination reactions.
Solvent Choice: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents is a key goal. Solvent-free, microwave-assisted reactions can also dramatically reduce waste and reaction times. nih.gov
Table 3: Comparison of Traditional vs. Green Chemistry Approaches
| Process | Traditional Method | Green Alternative | Key Advantage |
| Synthesis | Multi-step synthesis with workups | One-pot, tandem reactions | Step and solvent economy |
| Solvents | Chlorinated solvents (e.g., DCM) | Water, ethanol, or solvent-free | Reduced toxicity and waste |
| Catalysis | Stoichiometric reagents, precious metals | Recyclable heterogeneous catalysts (e.g., Fe, Cu) | Cost reduction, lower environmental impact |
| Energy Input | Conventional heating (oil baths) | Microwave irradiation, sonication | Faster reaction times, energy efficiency |
Exploration of Untapped Application Areas in Materials Science and Catalysis
The unique structure of this compound suggests potential applications that remain entirely unexplored.
Materials Science:
Organic Electronics: By converting the secondary amine into a triarylamine via further N-arylation, derivatives of this compound could function as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs). ias.ac.in The bromo- and methyl-substituents on the phenyl ring could be used to fine-tune the HOMO/LUMO energy levels and inhibit crystallization in thin films. researchgate.net
Fluorescent Probes: The scaffold could be elaborated into fluorescent sensors. The photophysical properties of aromatic amines are sensitive to their electronic environment and protonation state, making them potential candidates for pH or metal ion sensors. nih.gov
Polymer Science: The bromine atom can serve as an initiation site for certain types of polymerization, or the entire molecule could be incorporated as a monomer into novel polymers with interesting electronic or thermal properties. Brominated aromatic compounds have been used as precursors for advanced materials like graphene nanoribbons. researchgate.net
Catalysis:
Ligand Development: The presence of both a soft sulfur donor and a hard nitrogen donor makes this compound an interesting candidate for a bidentate ligand in coordination chemistry. Metal complexes of this ligand could be screened for catalytic activity in various organic transformations. Thiophene-containing molecules have been widely studied for their role in catalysis, particularly in hydrodesulfurization processes. derpharmachemica.com
Table 4: Potential Future Applications
| Application Area | Target Property | Key Structural Feature | Rationale |
| Materials Science (OLEDs) | Hole-transport | Triarylamine derivative | Triarylamines are established hole-transporters. acs.orgias.ac.in |
| Materials Science (Sensors) | pH-dependent fluorescence | Aromatic amine | Electronic properties are sensitive to protonation. nih.gov |
| Materials Science (Polymers) | Monomer incorporation | Aryl-bromide, secondary amine | Reactive sites for polymerization. |
| Catalysis | Ligand for metal complexes | N, S donor atoms | Potential for bidentate coordination to catalytic metals. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-bromo-4-methylphenyl)thiolan-3-amine, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-bromo-4-methylaniline and a functionalized thiolane precursor. Key steps include:
- Regioselective bromination : Use NBS (N-bromosuccinimide) or Br₂ in acetic acid to introduce bromine at the 2-position of 4-methylaniline derivatives .
- Amine-thiolane coupling : Employ Mitsunobu conditions (e.g., DIAD, PPh₃) or base-mediated reactions (e.g., K₂CO₃ in DMF) to attach the thiolane moiety.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity. Monitor via TLC and HPLC-MS .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation of a saturated dichloromethane/hexane solution.
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) with APEX2 software .
- Refinement : SHELXL-97 for full-matrix least-squares refinement. Typical R-factors < 0.06 indicate high precision. Displacement parameters and Hirshfeld surfaces resolve disorder in the thiolane ring .
Advanced Research Questions
Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The bromine atom acts as a directing group and participates in Pd-catalyzed coupling. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or Pd(dba)₂ with SPhos ligand for sterically hindered substrates.
- Reaction monitoring : In-situ ¹H NMR or GC-MS to track intermediates (e.g., boronic ester adducts).
- Challenges : Competing β-hydride elimination due to the methyl group’s electron-donating effect. Mitigate via low-temperature (0–25°C) conditions and excess K₂CO₃ .
Q. What analytical strategies resolve contradictions between computational and experimental NMR data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or dynamic conformational changes.
- Computational : Optimize DFT (B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM for CDCl₃).
- Experimental : Acquire ¹³C-DEPT and 2D NOESY to confirm stereochemistry and ring puckering in thiolane.
- Validation : Compare experimental vs. computed chemical shifts using RMSD thresholds (< 0.5 ppm for ¹H) .
Q. How can photostability and thermal degradation pathways be systematically studied?
- Methodological Answer :
- Photostability : Expose solid/solution samples to UV-Vis light (300–800 nm) in a photoreactor. Monitor degradation via HPLC-PDA at intervals (0–48 hr).
- Thermogravimetric analysis (TGA) : Heat at 5°C/min under N₂ to identify decomposition points.
- Mechanistic insights : Use LC-QTOF-MS to identify degradation products (e.g., debrominated species or thiolane ring-opened derivatives) .
Methodological Challenges in Structural Analysis
Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?
- Answer :
- Disorder in the thiolane ring : Model using PART instructions in SHELXL-97 with isotropic displacement parameters for overlapping atoms .
- Weak diffraction due to heavy bromine atom : Collect high-resolution data (θ > 25°) and apply multi-scan absorption corrections (SADABS).
- Validation : Check CIF files with PLATON/CHECKCIF for syntax errors and R-int > 5% outliers .
Biological and Materials Applications
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer :
- Target identification : Molecular docking (AutoDock Vina) against kinase or GPCR targets, leveraging the bromine’s halogen-bonding potential.
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility optimization : Use co-solvents (DMSO/PBS) or nanoformulation (liposomes) for aqueous assays .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
